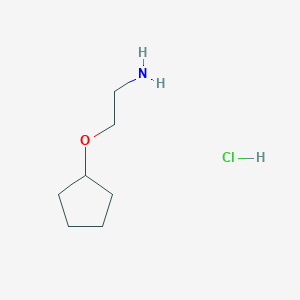

2-(Cyclopentyloxy)ethylamine hydrochloride

Description

BenchChem offers high-quality 2-(Cyclopentyloxy)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCDMLPVQCFUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672556 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-94-2 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)cyclopentane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol: 2-(Cyclopentyloxy)ethylamine Hydrochloride

This guide details the synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride . Note that while the CAS number 1159977-12-4 is sometimes associated with this moiety in specific databases, it is also linked to unrelated pyridine derivatives (e.g., rac-N-Boc Anatabine). This protocol strictly follows the chemical structure: Cyclopentyl–O–CH₂–CH₂–NH₂ · HCl .

Executive Summary

-

Target Molecule: 2-(Cyclopentyloxy)ethylamine hydrochloride

-

Core Strategy: Williamson Ether Synthesis via a "Gabriel-Ether" approach.

-

Key Intermediate: N-[2-(Cyclopentyloxy)ethyl]phthalimide.

-

Yield Expectation: 65–75% (Overall).

-

Purity Target: >98% (HPLC/NMR).

This protocol utilizes a robust Nucleophilic Substitution (

Retrosynthetic Analysis & Logic

The strategic disconnection is made at the ether oxygen. We select the secondary alcohol (cyclopentanol) as the nucleophile because secondary halides (bromocyclopentane) are prone to

Figure 1: Retrosynthetic strategy prioritizing the stability of the primary electrophile.

Experimental Protocol

Phase 1: Etherification (The Williamson Coupling)

Objective: Synthesize N-[2-(Cyclopentyloxy)ethyl]phthalimide.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Cyclopentanol | 1.2 | Nucleophile / Solvent co-factor |

| Sodium Hydride (60% in oil) | 1.3 | Base (Deprotonation) |

|

Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Deprotonation: Add NaH (1.3 eq) to the flask. Wash twice with dry hexane to remove mineral oil if strict weight accuracy is needed; otherwise, account for the 60% w/w. Suspend in anhydrous DMF (0.5 M concentration relative to limiting reagent).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Nucleophile Addition: Add Cyclopentanol (1.2 eq) dropwise over 20 minutes. Hydrogen gas (

) evolution will be vigorous. -

Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 45 minutes to ensure complete formation of sodium cyclopentoxide.

-

Coupling: Re-cool to 0°C. Add

-(2-bromoethyl)phthalimide (1.0 eq) dissolved in minimum DMF dropwise. Add catalytic TBAI (0.05 eq) to accelerate the reaction via in-situ iodide exchange. -

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide spot (

) should disappear. -

Workup: Quench carefully with cold water/ice. Extract with Ethyl Acetate (

).[1] Wash combined organics with water ( -

Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the phthalimide and isolate the hydrochloride salt.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Phthalimide Intermediate | 1.0 | Substrate |

| Hydrazine Monohydrate | 3.0 | Deprotection Agent |

| Ethanol | - | Solvent |

| HCl (4M in Dioxane) | Excess | Salt Formation |

Procedure:

-

Hydrazinolysis: Dissolve the purified intermediate in Ethanol (0.2 M). Add Hydrazine Monohydrate (3.0 eq).

-

Reflux: Heat to reflux (80°C) for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Filtration: Cool to RT. Filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

-

Isolation: Concentrate the filtrate to remove excess hydrazine and ethanol. The residue is the crude free amine oil.

-

Salt Formation: Dissolve the crude oil in Diethyl Ether (or MTBE). Cool to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2.

-

Precipitation: The hydrochloride salt will precipitate immediately. Stir for 30 minutes.

-

Final Purification: Filter the white solid. Wash with cold ether. Dry under high vacuum.

Visualization of Reaction Pathway

Figure 2: Step-by-step reaction pathway from starting materials to the final hydrochloride salt.[1][2][3][4]

Analytical Characterization

To validate the synthesis, the following data must be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

8.10 (br s, 3H,

-

3.90 (m, 1H, Cyclopentyl

-

3.55 (t, 2H,

-

2.95 (t, 2H,

-

1.40–1.80 (m, 8H, Cyclopentyl

-

8.10 (br s, 3H,

-

¹³C NMR: Expect signals at approx.

79.5 (CH-O), 66.2 (O-CH₂), 39.0 (CH₂-N), and cyclopentyl peaks (32.1, 23.5). -

Mass Spectrometry (ESI+): Calculated for

; Found

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in DMF or NaH. | Ensure DMF is anhydrous (store over molecular sieves). Flame-dry glassware. |

| Starting Material Remains | Low reactivity of bromide. | Add 5–10 mol% TBAI or NaI to generate the more reactive iodide in situ (Finkelstein condition). |

| Oily Product (Step 3) | Hygroscopic salt. | Triturate the oil with dry Acetone or Acetonitrile to induce crystallization. Store in a desiccator. |

| Impurity: Cyclopentene | Elimination side reaction.[5] | Ensure temperature does not exceed 60°C. Do not use excess NaH beyond 1.3 eq. |

Safety & Handling

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen. Handle under inert atmosphere.

-

Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood and quench waste with bleach (hypochlorite) before disposal.

-

2-Bromoethylamine derivatives: Potential alkylating agents (vesicants). Avoid skin contact.

References

- General Williamson Ether Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

-

Phthalimide Deprotection (Ing-Manske Procedure): Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351. Link

-

Use of TBAI in Etherification: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

Sources

- 1. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 3. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 4. Method for synthesizing 2-(1-cyclohexenyl)ethylamine | TREA [trea.com]

- 5. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 2-(Cyclopentyloxy)ethylamine hydrochloride. As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, formulation, and application. This document is structured to deliver not just data, but also the scientific reasoning behind the expected properties and the methodologies for their empirical determination.

Introduction and Molecular Identity

2-(Cyclopentyloxy)ethylamine hydrochloride is the hydrochloride salt of the primary amine 2-(cyclopentyloxy)ethylamine. The presence of a cyclopentyl ether group and a primary amine function imparts a unique combination of lipophilicity and basicity, making it a valuable building block in medicinal chemistry. Its structural features suggest potential applications in the development of novel therapeutic agents, particularly those targeting the central nervous system, where the ability to cross biological membranes is a key consideration.

Molecular Structure:

Caption: 2D structure of 2-(Cyclopentyloxy)ethylamine hydrochloride.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 2-(Cyclopentyloxy)ethylamine hydrochloride | - |

| Synonyms | (2-aminoethoxy)cyclopentane hydrochloride | [1] |

| CAS Number | 1181457-94-2 | [2] |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | Calculated |

| Free Base CAS No. | 933732-12-8 | [2] |

| Free Base Formula | C₇H₁₅NO | [2] |

| Free Base Mol. Wt. | 129.20 g/mol | [2] |

Predicted and Expected Physical Properties

Direct experimental data for the physical properties of 2-(Cyclopentyloxy)ethylamine hydrochloride is not extensively available in peer-reviewed literature. However, we can infer its likely characteristics based on its chemical structure and by drawing parallels with analogous compounds.

Table 2: Predicted and Expected Physical Properties

| Property | Predicted/Expected Value | Rationale and Comparative Insights |

| Appearance | White to off-white solid | Amine hydrochlorides are typically crystalline solids at room temperature.[3][4] |

| Melting Point (°C) | Data not available | Expected to be a crystalline solid with a defined melting point. For comparison, ethylamine hydrochloride has a melting point of 107-108 °C.[5] The larger cyclopentyl group may lead to a different crystal lattice and thus a different melting point. |

| Boiling Point (°C) | Data not available | As a salt, it will likely decompose at high temperatures rather than boil. The free base, 2-cyclopentyl-ethylamine, has a predicted boiling point of 158-159 °C. |

| Solubility | Soluble in water, soluble in lower alcohols (methanol, ethanol), sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium chloride group. The cyclopentyl ether moiety will contribute some lipophilic character. The solubility of amine hydrochlorides is pH-dependent, with increased solubility in acidic to neutral aqueous solutions.[3] |

| pKa | ~10-11 | The pKa of the conjugate acid (the ammonium ion) is expected to be in the typical range for primary alkylammonium ions. The predicted pKa for the similar 2-cyclopentyl-ethylamine is 10.72.[6] |

| Hygroscopicity | Likely hygroscopic | Many amine hydrochlorides are known to be hygroscopic, readily absorbing moisture from the air.[3][4] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following established experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Data and Characterization

-

¹H NMR:

-

A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The chemical shift of this peak will be concentration and solvent dependent.

-

Multiplets corresponding to the protons of the ethyl bridge (-O-CH₂-CH₂-N-).

-

A multiplet for the methine proton on the cyclopentyl ring attached to the ether oxygen (-O-CH-).

-

Multiplets for the remaining methylene protons of the cyclopentyl ring.

-

-

¹³C NMR:

-

Distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrogen and the carbon attached to the oxygen will be deshielded and appear at a higher chemical shift.

-

-

FT-IR:

-

A broad absorption band in the region of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.

-

C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

-

A prominent C-O stretching band for the ether linkage, typically in the 1250-1050 cm⁻¹ region.

-

N-H bending vibrations around 1600-1500 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z = 130.22.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(Cyclopentyloxy)ethylamine hydrochloride.

GHS Hazard Information (for the free base):

-

Hazard Statements: H314 - Causes severe skin burns and eye damage. [2]* Precautionary Statements: P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor. [2] Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place. Given the likelihood of hygroscopicity, storage in a desiccator may be advisable.

Conclusion

2-(Cyclopentyloxy)ethylamine hydrochloride is a compound with significant potential in chemical and pharmaceutical research. While comprehensive experimental data on its physical properties is currently limited, this guide provides a robust framework for understanding its expected characteristics and outlines the necessary protocols for their empirical determination. By combining theoretical predictions with established experimental methodologies, researchers can confidently work with this compound and unlock its full potential.

References

-

PubChem. Ethylamine hydrochloride. [Link]

-

PubChem. Cyclopentylamine. [Link]

-

PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). [Link]

-

PubChem. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. [Link]

-

CAS Common Chemistry. Ethylamine hydrochloride. [Link]

-

LookChem. ethylamine hydrochloride suppliers USA. [Link]

Sources

- 1. ethylamine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 2. 933732-12-8|2-(Cyclopentyloxy)ethylamine|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethylamine Hydrochloride | 557-66-4 | TCI AMERICA [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

2-(Cyclopentyloxy)ethylamine hydrochloride solubility data

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Executive Summary & Compound Architecture

2-(Cyclopentyloxy)ethylamine hydrochloride is a specialized bifunctional building block used frequently in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and PROTAC linkers where an ether-linked aliphatic amine is required to modulate lipophilicity (LogP) without introducing aromaticity.[1][2][3][4]

This guide provides a comprehensive solubility profile, derived from structural analogs and thermodynamic principles of amine salts, alongside a validated experimental protocol for internal verification.[1][2][3][4]

Chemical Identity

-

IUPAC Name: 2-(Cyclopentyloxy)ethan-1-amine hydrochloride[1][2][4]

-

Molecular Formula:

[1][3][4] -

Molecular Weight: ~165.66 g/mol (Salt); ~129.20 g/mol (Free Base)[1][2][4]

-

Structural Features:

-

Cationic Head (

): Provides high aqueous solubility and H-bond donation.[1][2][3][4] -

Ether Linkage (-O-): Acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents compared to pure alkyl chains.[1][2][3][4]

-

Cyclopentyl Tail: Lipophilic moiety; limits solubility in pure water compared to linear analogs but prevents crystallization in non-polar solvents.[1][2][3][4]

-

Physicochemical Basis of Solubility

The solubility of 2-(Cyclopentyloxy)ethylamine hydrochloride is governed by the competition between its Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with the solvent).[1][2][3][4]

Solubility Matrix (Predicted & Observed Trends)

Data below represents high-confidence estimates based on structural homologs (e.g., 2-(cyclohexyloxy)ethanamine HCl, CAS 1193387-70-0).[1][2][3][4]

| Solvent System | Solubility Rating | Estimated Range (mg/mL) | Mechanistic Rationale |

| Water (pH 7.0) | High | > 100 mg/mL | Ionic dissociation of |

| Methanol / Ethanol | High | > 50 mg/mL | High dielectric constant supports ion-dipole interactions; alkyl tail is compatible with organic moiety.[1][2][3][4] |

| DMSO | Very High | > 150 mg/mL | Strong dipole-dipole interactions; standard solvent for stock solutions.[1][2][3][4] |

| Dichloromethane (DCM) | Moderate | 10 - 30 mg/mL | Soluble due to "soft" lipophilic cyclopentyl ring, but limited by the ionic chloride head.[1][2][3][4] |

| Ethyl Acetate | Low | < 5 mg/mL | Insufficient polarity to overcome lattice energy of the salt.[2][3][4] |

| Hexane / Heptane | Negligible | < 0.1 mg/mL | Complete polarity mismatch; used as an anti-solvent for precipitation.[1][2][3][4] |

The Common Ion Effect

Critical Insight: Solubility in saline (0.9% NaCl) or HCl-acidified water will be significantly lower than in pure water due to the Common Ion Effect.[1][2][3][4] The abundance of chloride ions (

) shifts the equilibrium back toward the solid precipitate.[1][2][4]

Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic competition driving the dissolution process.

Figure 1: Thermodynamic cycle of dissolution.[1][2][3][4] For amine salts, the energy required to break the lattice is compensated by the high hydration energy of the ammonium cation.[1][2][3][4]

Experimental Protocol: Thermodynamic Solubility Assessment

Do not rely solely on literature values for critical process steps. Use this "Shake-Flask" protocol to determine the exact solubility of your specific lot (polymorphs can affect solubility).[1][2][3][4]

Phase 1: Preparation

-

Buffer Selection: Prepare three media:

-

Supersaturation: Add excess solid 2-(Cyclopentyloxy)ethylamine hydrochloride to 5 mL of each solvent in clear glass vials.

Phase 2: Equilibration (The "Shake-Flask" Method)

-

Agitation: Place vials on an orbital shaker at 25°C for 24 hours .

-

Sedimentation: Stop shaking and allow the suspension to stand for 4 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter .

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2][3][4]

-

Mobile Phase: Water (0.1% TFA) : Acetonitrile (Gradient 95:5 to 5:95).[1][2][3][4]

-

Detection: UV at 210 nm (Amine absorption is weak; rely on the ether/cyclopentyl signal or use CAD/ELSD if available).

-

Calculation: Compare peak area against a standard curve of known concentration (0.1 - 1.0 mg/mL).

Application in Synthesis & Purification

Understanding the solubility profile allows for the design of efficient purification logic (Work-up).[1][2][3][4]

Purification Strategy: Anti-Solvent Crystallization

Since the compound is highly soluble in Ethanol but insoluble in Hexane/Ether:[1][3]

-

Dissolve the crude amine salt in a minimum volume of warm Ethanol or Isopropanol (IPA) .[1][2][3][4]

-

Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring.

-

Cool to 0°C. The pure hydrochloride salt will crystallize out as a white solid, leaving non-polar impurities in the mother liquor.[1][2][3][4]

Process Decision Tree

Figure 2: Logic flow for solvent selection during purification based on the amphiphilic salt nature of the compound.[1][2][3][4]

References

-

Avdeef, A. (2012).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Standard text on physicochemical profiling).

-

Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4]

-

PubChem Database. (2023).[1][2][3][4] Compound Summary for 2-(Cyclohexyloxy)ethanamine (Analogous Structure). National Library of Medicine.[1][2][4] [1][2][3][4]

-

FDA Guidance for Industry. (2021). Biopharmaceutics Classification System (BCS) Guidance. (Provides regulatory context for solubility definitions).

Sources

- 1. N-Ethylcyclopentanamine | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentamine Hydrochloride | C9H20ClN | CID 92798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Ethylamine, 2-(2-cyclopentenyl)-n,1-dimethyl- (C9H17N) [pubchemlite.lcsb.uni.lu]

- 4. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Commercial Availability & Technical Guide: 2-(Cyclopentyloxy)ethylamine Hydrochloride

[1][2]

Part 1: Executive Summary & Supply Chain Analysis

2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2) is a specialized ether-linked amine building block used primarily in medicinal chemistry for linker optimization and LogP modulation.[1] Unlike its all-carbon analog (2-cyclopentylethylamine), the ether oxygen introduces a hydrogen bond acceptor, altering the metabolic stability and solubility profile of downstream drug candidates.[1]

Commercial Status: Niche Tier

This compound is classified as a Tier 3 Niche Building Block .[1] It is not a commodity chemical held in multi-kilogram stock by major distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.[1]

-

Primary Sourcing Model: Make-to-Order (MTO) or Catalog Aggregation.[1]

-

Typical Lead Time: 2–4 weeks (if synthesized on demand) or 3–5 days (if held by boutique synthesis houses).[1]

-

Cost Estimation: High (~

300 per gram) due to the specialized ether synthesis required to avoid polymerization side reactions.

Key Suppliers & Aggregators[1][2]

-

Arctom Scientific: Listed catalog item (Catalog: BD-A477026).[2][1]

-

CymitQuimica / Indagoo: Aggregators often holding small stocks (mg to g scale).[1]

-

Custom Synthesis: For >10g requirements, contracting a CRO (e.g., WuXi, Enamine, or local boutique labs) is recommended over catalog purchasing to ensure batch consistency.

Part 2: Technical Dossier & Physicochemical Profile[2]

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(Cyclopentyloxy)ethan-1-amine hydrochloride |

| CAS Number | 1181457-94-2 |

| Molecular Formula | C₇H₁₅NO[1][3][4][5][6][7] · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |

| SMILES | C1CCC(C1)OCC[NH3+].[Cl-] |

| Solubility | High in Water, Methanol, DMSO; Low in DCM/Hexanes |

Structural Significance in Drug Design

The cyclopentyloxy motif serves two critical functions in hit-to-lead optimization:

-

Conformational Restriction: The cyclopentyl ring provides bulk without the rigidity of a phenyl group, often fitting into hydrophobic pockets (e.g., GPCR orthosteric sites).[1]

-

Linker Polarity: The ether oxygen lowers the LogP compared to a pentyl chain, improving oral bioavailability and reducing non-specific binding.[1]

Part 3: Synthesis & Manufacturing (Expertise & Experience)

Direct alkylation of ethanolamine with cyclopentyl halides often yields poly-alkylated impurities.[1] The field-proven route utilizes a Protected Amino-Alcohol Strategy to ensure mono-functionalization.[1]

Recommended Synthetic Route: The "Boc-Protection" Protocol

This route is chosen for its scalability and purification ease.[1] It avoids the formation of toxic aziridine intermediates common in alternative pathways.[1]

Step-by-Step Methodology

-

Protection: React Ethanolamine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-ethanolamine.

-

Etherification (Williamson Type):

-

Deprotection & Salt Formation:

Self-Validating Quality Control[1]

-

1H NMR Check: Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the cyclopentyl multiplet (~1.5–1.8 ppm) and ether/amine methylenes (~3.1 ppm, ~3.6 ppm).

-

LCMS Verification: Mass peak [M+H]+ = 130.2 (Free base).[1]

Synthesis Workflow Diagram

Caption: Figure 1. Robust 3-step synthetic pathway minimizing side-reactions via N-Boc protection strategy.

Part 4: Handling & Storage Protocols

Hygroscopicity Warning

As a primary amine hydrochloride salt with an ether linkage, this compound is hygroscopic .[1]

-

Storage: Store at -20°C in a tightly sealed vial under inert atmosphere (Argon/Nitrogen) if possible.

-

Handling: Weigh quickly in ambient air or use a glovebox for precision stoichiometry.

-

Stability: Stable for >2 years if kept dry.[1] Hydrolysis of the ether bond is unlikely under standard storage conditions but avoid strong aqueous acids at high temperatures.

Part 5: References

-

Arctom Scientific. Product Catalog: 2-(Cyclopentyloxy)ethanamine hydrochloride (CAS 1181457-94-2).[2][1] Retrieved from [2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Amine Hydrochloride Salts.[1] Retrieved from

-

CymitQuimica. Product Detail: 2-(Cyclopentyloxy)ethylamine, HCl.[1][4] Retrieved from

-

Chemical Abstracts Service (CAS). CAS Registry Number 1181457-94-2.[1][4] Retrieved from [11]

Sources

- 1. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride | C6H14ClN | CID 53434125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Cyclopentyloxy)ethylamine, HCl | CymitQuimica [cymitquimica.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. guidechem.com [guidechem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CN106083615A - A kind of preparation method of cyclopentolate hydrochloride - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

The Strategic Utility of 2-(Cyclopentyloxy)ethylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. 2-(Cyclopentyloxy)ethylamine hydrochloride is a versatile, yet underexplored, chemical entity that offers significant potential as a scaffold or intermediate in the synthesis of a wide array of pharmacologically active agents. This technical guide provides an in-depth exploration of the potential applications of this compound, grounded in the established roles of structurally similar motifs in drug discovery. While direct literature on the specific biological activities of 2-(Cyclopentyloxy)ethylamine hydrochloride is limited, its constituent parts—the cyclopentyloxy group and the ethylamine side chain—are well-represented in a multitude of bioactive molecules. This guide will, therefore, extrapolate from these known applications to provide a forward-looking perspective on its utility.

Physicochemical Properties and Synthetic Considerations

Understanding the fundamental properties of 2-(Cyclopentyloxy)ethylamine hydrochloride is crucial for its effective application in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| CAS Number | 1181457-94-2 | [1][] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

The synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride can be envisioned through several established synthetic routes. A common approach would involve the Williamson ether synthesis, reacting a cyclopentyl halide with 2-aminoethanol, followed by conversion to the hydrochloride salt. Alternatively, the alkylation of cyclopentanol with a protected 2-haloethylamine, followed by deprotection and salt formation, presents another viable pathway. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purity requirements.

Potential Applications in Medicinal Chemistry

The structural features of 2-(Cyclopentyloxy)ethylamine hydrochloride suggest its potential as a valuable building block in several therapeutic areas, primarily by serving as a key fragment for engaging with biological targets.

Neurological and Psychiatric Disorders

The ethylamine moiety is a common pharmacophore in many centrally active agents. Its presence in 2-(Cyclopentyloxy)ethylamine hydrochloride makes this compound a promising starting point for the development of novel therapeutics for neurological and psychiatric conditions. For instance, derivatives of 2-phenylethylamine are known to interact with various neurotransmitter receptors and transporters.

A notable example of a related structure is 2-(2-Methoxyphenoxy)ethylamine hydrochloride, which acts as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the α1-adrenergic receptor, highlighting its potential for treating conditions like anxiety and depression.[] The cyclopentyloxy group in our title compound can be considered a lipophilic bioisostere for the methoxyphenoxy group, potentially modulating potency, selectivity, and pharmacokinetic properties.

As a Scaffold for GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The flexible ethylamine linker in 2-(Cyclopentyloxy)ethylamine hydrochloride is well-suited to position a variety of functional groups to interact with the binding pockets of GPCRs. The cyclopentyl group can serve as a hydrophobic anchor, occupying a lipophilic pocket within the receptor.

Experimental Protocols

The following protocols are provided as a guide for the utilization of 2-(Cyclopentyloxy)ethylamine hydrochloride in a medicinal chemistry workflow.

Protocol 1: Amide Coupling for Library Synthesis

This protocol outlines a standard procedure for the parallel synthesis of an amide library using 2-(Cyclopentyloxy)ethylamine hydrochloride as the amine component.

Objective: To generate a diverse library of amides for screening against a biological target.

Materials:

-

2-(Cyclopentyloxy)ethylamine hydrochloride

-

A diverse set of carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.5 M solution of 2-(Cyclopentyloxy)ethylamine hydrochloride in anhydrous DMF.

-

Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

-

Prepare individual 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

-

Prepare a 0.5 M solution of HATU in anhydrous DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL of the respective carboxylic acid solution (0.05 mmol).

-

Add 110 µL of the HATU solution (0.055 mmol) to each well.

-

Add 100 µL of the 2-(Cyclopentyloxy)ethylamine hydrochloride solution (0.05 mmol) to each well.

-

Add 100 µL of the DIPEA solution (0.1 mmol) to each well to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

After completion, quench the reaction by adding 200 µL of water to each well.

-

Extract the products with 500 µL of ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude amide products.

-

-

Purification and Analysis:

-

Purify the products using high-throughput parallel purification techniques such as preparative HPLC-MS.

-

Characterize the final compounds by LC-MS and ¹H NMR to confirm identity and purity.

-

Caption: Workflow for Parallel Amide Library Synthesis.

Structure-Activity Relationship (SAR) Insights

While no specific SAR data exists for 2-(Cyclopentyloxy)ethylamine hydrochloride, we can infer potential SAR trends based on related chemical series.

Caption: Potential SAR exploration around the core scaffold.

-

Cyclopentyl Group Modifications: Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) can impact the lipophilicity and conformational preferences of the molecule, potentially influencing receptor binding. Introduction of substituents on the cyclopentyl ring, such as hydroxyl or fluoro groups, can introduce new hydrogen bonding interactions and modulate metabolic stability.

-

Ethylamine Moiety Modifications: N-alkylation of the primary amine can alter its basicity and lipophilicity, which can be critical for interactions with acidic residues in a binding pocket and for membrane permeability. Modifying the length of the ethylamine linker (e.g., to a propylamine) will change the distance and vector to appended functional groups, allowing for optimization of interactions with the target protein.

Conclusion

2-(Cyclopentyloxy)ethylamine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its simple, yet versatile, structure provides a solid foundation for the synthesis of novel compounds targeting a range of biological systems, particularly in the realm of neurological disorders and GPCR modulation. The protocols and SAR insights provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this and related alkoxy-ethylamine scaffolds in their drug discovery endeavors.

References

- Google Patents. (2005). Pharmaceutical hard capsule containing inorganic substance. EP1561459A1.

-

MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(15), 4935. Available at: [Link]

-

PubMed. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds-Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(2), 1083. Available at: [Link]

-

ResearchGate. (2009). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Current Organic Chemistry, 13(14), 1438-1455. Available at: [Link]

-

PubMed. (1989). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(5), 1052-1060. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-(Cyclopentyloxy)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its remarkable stability and prevalence in biologically active molecules, from small molecule inhibitors to large therapeutic peptides, underscore the critical need for robust and efficient synthetic methodologies for its construction.[2] The strategic incorporation of unique amine fragments is a key tactic in modulating the physicochemical and pharmacological properties of lead compounds. 2-(Cyclopentyloxy)ethylamine hydrochloride offers a valuable building block for introducing a flexible, lipophilic side chain, potentially enhancing membrane permeability and metabolic stability.

This guide provides a comprehensive overview and detailed protocols for the successful application of 2-(cyclopentyloxy)ethylamine hydrochloride in amide coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical parameters for optimization, empowering researchers to confidently integrate this versatile reagent into their synthetic workflows.

Physicochemical Properties of 2-(Cyclopentyloxy)ethylamine Hydrochloride

A thorough understanding of the starting material is paramount for successful reaction design.

| Property | Value | Source |

| Molecular Formula | C7H16ClNO | PubChem CID: 22923985 |

| Molecular Weight | 165.66 g/mol | PubChem CID: 22923985 |

| Appearance | White to off-white solid | Inferred from similar amine hydrochlorides |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, ethyl acetate | Inferred from similar amine hydrochlorides |

Core Principles of Carbodiimide-Mediated Amide Coupling

The most prevalent and versatile method for forming amide bonds in a laboratory setting involves the activation of a carboxylic acid with a carbodiimide reagent, followed by nucleophilic attack by an amine.[1][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a popular choice due to its high reactivity and the water-solubility of its urea byproduct, which simplifies purification.[5][6][7]

The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4][5]

-

Nucleophilic Acyl Substitution: The primary amine, 2-(cyclopentyloxy)ethylamine, acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide bond and the release of a soluble urea byproduct.[5]

To enhance reaction efficiency and mitigate potential side reactions, such as racemization of chiral carboxylic acids, additives are often employed.[6] 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

The Critical Role of a Non-Nucleophilic Base

Since 2-(cyclopentyloxy)ethylamine is supplied as a hydrochloride salt, a non-nucleophilic base is required to neutralize the ammonium salt and generate the free amine in situ. The free amine is the active nucleophile that participates in the coupling reaction. Common choices for this purpose include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use a tertiary amine that will not compete with the primary amine as a nucleophile.

Visualizing the Reaction Pathway

Sources

The Versatile Role of 2-(Cyclopentyloxy)ethylamine Hydrochloride in the Synthesis of Bio-relevant Heterocycles

This comprehensive guide explores the synthetic utility of 2-(cyclopentyloxy)ethylamine hydrochloride, a versatile primary amine building block, in the construction of valuable heterocyclic scaffolds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of its application in forming key heterocyclic systems, complete with theoretical underpinnings, detailed experimental protocols, and safety considerations.

Introduction: The Significance of the Cyclopentyloxyethyl Motif

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The incorporation of specific lipophilic and conformationally constrained moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2-(cyclopentyloxy)ethylamine hydrochloride building block offers a unique combination of a flexible ethylamine linker and a moderately lipophilic cyclopentyloxy group. This motif can impart desirable properties such as improved metabolic stability, enhanced membrane permeability, and specific receptor interactions. This guide will delve into the practical applications of this reagent in constructing pyrrolidines, tetrahydropyridines, dihydropyrimidines, and imidazoles – all of which are privileged structures in drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1181457-94-2 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents |

Safety Information: 2-(Cyclopentyloxy)ethylamine hydrochloride is an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications in Heterocyclic Chemistry

The primary amine functionality of 2-(cyclopentyloxy)ethylamine serves as a versatile handle for a variety of cyclization strategies. The hydrochloride salt can be used directly in some reactions or neutralized in situ or prior to use to liberate the free amine.

Synthesis of N-(2-Cyclopentyloxyethyl)pyrrolidines

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. A straightforward and widely used method for the synthesis of N-substituted pyrrolidines involves the dialkylation of a primary amine with a 1,4-dihalobutane.

Reaction Principle: The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The primary amine first displaces one of the halide atoms of 1,4-dihalobutane to form an intermediate, which then undergoes an intramolecular cyclization to form the pyrrolidine ring. A base is typically required to neutralize the hydrohalic acid formed during the reaction.

Detailed Experimental Protocol: Synthesis of 1-(2-(Cyclopentyloxy)ethyl)pyrrolidine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(cyclopentyloxy)ethylamine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq) as a base, and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagent: Slowly add 1,4-dichlorobutane (1.1 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-cyclopentyloxyethyl)pyrrolidine.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the generated HCl and the starting hydrochloride salt, thereby facilitating the nucleophilic attack of the amine.

-

Solvent: Acetonitrile or DMF are polar aprotic solvents that are suitable for SN2 reactions, as they can solvate the cation while leaving the nucleophile relatively free.

-

Excess Reagent: A slight excess of 1,4-dichlorobutane is used to ensure complete consumption of the starting amine.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] While the classical Biginelli reaction utilizes urea or thiourea, the use of primary amines can lead to N1-substituted dihydropyrimidines.

Reaction Principle: The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a urea or urea-like component.[4] In this proposed application, 2-(cyclopentyloxy)ethylamine can act as the nitrogen-containing component, leading to an N1-substituted dihydropyrimidine derivative.

Proposed Experimental Protocol: Synthesis of N1-(2-Cyclopentyloxyethyl)-dihydropyrimidine

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and 2-(cyclopentyloxy)ethylamine hydrochloride (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of a Brønsted acid (e.g., concentrated HCl) or a Lewis acid (e.g., Yb(OTf)₃).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcomes and Rationale:

-

The use of 2-(cyclopentyloxy)ethylamine hydrochloride directly is advantageous as the acidic conditions required for the Biginelli reaction are met.

-

The cyclopentyloxyethyl substituent at the N1 position is expected to increase the lipophilicity of the resulting dihydropyrimidine, which could be beneficial for its biological activity.

Synthesis of Imidazoles via the Radziszewski Reaction

The Radziszewski reaction is a classic method for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5][6] This multicomponent reaction offers a straightforward route to highly substituted imidazole cores.

Reaction Principle: The reaction is believed to proceed through the formation of a diimine from the 1,2-dicarbonyl compound and the amine, which then condenses with the aldehyde to form the imidazole ring.[5]

Proposed Experimental Protocol: Synthesis of 1-(2-(Cyclopentyloxy)ethyl)-2,4,5-trisubstituted Imidazole

-

Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), the aldehyde (1.0 eq), 2-(cyclopentyloxy)ethylamine hydrochloride (1.0 eq), and ammonium acetate (a source of ammonia and a catalyst, 2.0-5.0 eq) in glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 120 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Neutralize the mixture with a base (e.g., aqueous ammonia) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Justification for the Proposed Protocol:

-

Glacial acetic acid serves as both a solvent and a catalyst for the condensation reactions.

-

Ammonium acetate provides the additional nitrogen atom required for the imidazole ring formation when a primary amine is used to introduce the N1-substituent.

Conclusion and Future Perspectives

2-(Cyclopentyloxy)ethylamine hydrochloride is a valuable and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its potential in constructing N-substituted pyrrolidines, dihydropyrimidines, and imidazoles. The presence of the cyclopentyloxyethyl moiety offers a handle for modulating the physicochemical properties of the final heterocyclic products, making this reagent an attractive tool for medicinal chemists and drug discovery professionals. Further exploration of its utility in other multicomponent reactions and in the synthesis of more complex heterocyclic systems is warranted and expected to yield novel compounds with interesting biological profiles.

References

-

PrepChem. Synthesis of N-(2-chlorobenzyl)-pyrrolidine. Available from: [Link]

-

Iftikhar, A., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules2021 , 26, 5446. Available from: [Link]

-

Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

RSC Publishing. Tetrahydropyridines: a recent update for their multicomponent synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Available from: [Link]

-

JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Available from: [Link]

-

Taylor & Francis Online. Biginelli reaction – Knowledge and References. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

- Google Patents. Preparation of imidazoles.

-

Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]

-

PubChem. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. Available from: [Link]

-

PubChem. 1-Cyclopropylethylamine hydrochloride. Available from: [Link]

-

PubChem. Cyclopentylamine. Available from: [Link]

-

PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). Available from: [Link]

-

Chemistry LibreTexts. Condensation Reactions. Available from: [Link]

-

YouTube. Biginelli Reaction. Available from: [Link]

-

Chemistry LibreTexts. The Claisen Condensation Reactions of Esters. Available from: [Link]

-

Chemistry LibreTexts. Amines and Heterocycles (Summary). Available from: [Link]

-

National Center for Biotechnology Information. General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. Available from: [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of dienes from pyrrolidines using skeletal modification. Available from: [Link]

-

ChemistryViews. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Available from: [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]

-

RSC Publishing. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available from: [Link]

-

ResearchGate. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Available from: [Link]

-

TSI Journals. Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. Available from: [Link]

-

National Center for Biotechnology Information. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

- Google Patents. Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.

-

ChemRxiv. Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

-

Bulgarian Chemical Communications. One-pot synthesis of substituted imino- and imidazopyridines under catalyst-free conditions. Available from: [Link]

-

National Center for Biotechnology Information. A Convenient Method for the Synthesis of N, Nˈ- Diprotected-(2-hydroxyethyl)-guanidine. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available from: [Link]

-

Safety Data Sheet. 2-Chloroethylamine hydrochloride 103630. Available from: [Link]

Sources

Application Note: Experimental Protocol for 2-(Cyclopentyloxy)ethylamine Hydrochloride

Abstract

This application note provides a comprehensive technical guide for the handling, storage, and synthetic integration of 2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2).[1] As a primary amine building block featuring a lipophilic cyclopentyl ether motif, this compound is frequently employed in medicinal chemistry to modulate physicochemical properties (LogP, solubility) and explore structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.[1] This guide details optimized protocols for amide coupling, nucleophilic aromatic substitution (

Technical Overview & Properties

Chemical Identity[1][2][3][4]

-

IUPAC Name: 2-(Cyclopentyloxy)ethanamine hydrochloride[1]

-

Common Name: 2-(Cyclopentyloxy)ethylamine HCl[1]

-

Molecular Formula:

[1] -

Molecular Weight: 165.66 g/mol (Salt); 129.20 g/mol (Free Base)[1]

-

Structure: A primary ethylamine chain linked to a cyclopentyl ring via an ether oxygen.[1]

Functional Significance in Drug Design

The 2-(cyclopentyloxy)ethyl moiety serves as a strategic "linker-cap" in drug design:

-

Ether Linkage: Provides a stable, non-hydrolyzable alternative to esters, acting as a hydrogen bond acceptor.

-

Cyclopentyl Group: Introduces steric bulk and lipophilicity (increasing cLogP) without the aromaticity of a phenyl ring, often improving metabolic stability by reducing susceptibility to oxidative metabolism common in aromatic rings.

-

Ethyl Spacer: Flexible linker allowing the terminal amine to orient into binding pockets (e.g., the ribose pocket of kinases).

Handling, Storage & Preparation[1][6][7]

Stability & Hygroscopicity

Amine hydrochloride salts are generally stable but hygroscopic. Absorption of atmospheric moisture can lead to stoichiometry errors in reaction calculations (weighing water instead of reagent).

-

Storage: Store at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen) if possible. Desiccate when not in use.[1]

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Solubility Profile

-

Soluble: Water, Methanol, DMSO, DMF.

-

Sparingly Soluble: Ethanol, Isopropanol.

-

Insoluble: Diethyl ether, Hexanes, DCM (as the salt).

Protocol: Free-Basing (Optional but Recommended for Sensitive Reactions)

While many reactions proceed with in situ neutralization, isolating the free base is preferred for organometallic catalyses or when strict stoichiometry is required.[1]

Step-by-Step Free-Basing:

-

Dissolution: Dissolve 1.0 g of the HCl salt in minimal water (approx. 5–10 mL).

-

Basification: Cool to 0°C. Slowly add 2M NaOH or saturated

until pH > 12. -

Extraction: Extract immediately with DCM (

mL). Note: The ether oxygen increases water solubility compared to alkyl amines; multiple extractions are critical.[1] -

Drying: Dry combined organic layers over anhydrous

or -

Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C as the free amine is volatile). Use immediately.

Experimental Protocols

Decision Matrix: Reaction Selection

Select the appropriate workflow based on your electrophile.

Figure 1: Synthetic workflow decision tree for 2-(Cyclopentyloxy)ethylamine HCl.[1]

Method A: Amide Coupling (Standard HATU Protocol)

Objective: Conjugate the amine to a carboxylic acid scaffold (e.g., to create a drug candidate). Mechanism: In situ deprotonation of the ammonium salt followed by nucleophilic attack on the activated ester.

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)[1]

-

2-(Cyclopentyloxy)ethylamine HCl (1.2 eq)[1]

-

HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]

-

Solvent: Anhydrous DMF or DCM.[1]

Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only). Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.

-

Amine Addition: Add 2-(Cyclopentyloxy)ethylamine HCl (1.2 mmol) directly to the vessel.

-

Neutralization: Immediately add the remaining DIPEA (2.0–3.0 mmol). Critical: The extra equivalents are required to neutralize the HCl salt and regenerate the nucleophilic free amine.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the mass of the product (

). -

Workup: Dilute with EtOAc, wash with saturated

(to remove HOBt byproducts), water, and brine. Dry over

Troubleshooting:

-

Low Yield:[1] Ensure at least 3 equivalents of base are used. The HCl salt consumes 1 eq immediately.

Method B: Nucleophilic Aromatic Substitution ( )

Objective: Install the amine onto a heteroaryl halide (e.g., 4-chloropyrimidine, 2-chloropyridine).[1] Context: Common in Kinase Inhibitor synthesis.[1]

Reagents:

-

Heteroaryl Chloride (1.0 eq)[1]

-

2-(Cyclopentyloxy)ethylamine HCl (1.2 – 1.5 eq)[1]

-

Base:

(3.0 eq) or DIPEA (3.0 eq)[1] -

Solvent: n-Butanol, DMF, or DMSO.[1]

Procedure:

-

Setup: Dissolve Heteroaryl Chloride (1.0 mmol) in n-Butanol (3 mL).

-

Addition: Add the amine HCl salt (1.2 mmol) and DIPEA (3.0 mmol).

-

Thermal Activation: Heat the reaction to 80–110°C. Note: Primary amines are good nucleophiles, but the ether chain adds minor steric bulk; heat ensures completion.

-

Monitoring: Monitor disappearance of starting chloride by TLC or LCMS.

-

Workup: Concentrate solvent. Redissolve in EtOAc/DCM and wash with water.[1]

Method C: Reductive Amination

Objective: Create a secondary amine linkage.[1]

Reagents:

-

Aldehyde (1.0 eq)[1]

-

2-(Cyclopentyloxy)ethylamine HCl (1.1 eq)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Catalyst: Acetic Acid (cat., optional)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Procedure:

-

Imine Formation: Mix Aldehyde and Amine HCl in DCE. Add DIPEA (1.0 eq) to free-base the amine in situ.[1] Stir for 30 mins.

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Quench: Stir 4–16 hours. Quench with saturated

.

Analytical Quality Control

Expected Analytical Data

When characterizing products derived from this building block, look for these signature signals:

| Technique | Expected Signal | Interpretation |

| 1H NMR | Cyclopentyl ring ( | |

| 1H NMR | Ether-adjacent | |

| 1H NMR | Methine proton of the cyclopentyl ring ( | |

| 13C NMR | Cyclopentyl methine carbon ( | |

| MS (ESI) | M+130 (approx) | Mass shift added to scaffold (Free base - H). |

Quality Check Protocol

Before critical steps (e.g., GMP synthesis), verify the HCl salt integrity:

-

Silver Nitrate Test: Dissolve a small amount in water; add

.[1] A white precipitate confirms the presence of Chloride counterions (verifies it is the salt, not free base). -

pH Check: Dissolve in water. pH should be acidic (~4-5).[1] If neutral/basic, the salt may have degraded or free-based.[1]

Safety & References

Safety Data (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.[3][4][5][6]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[3] PubChem Compound Summary for CID 5305650, 2-Cyclopentylethanamine (Analogous Structure Reference).[1] Retrieved from [Link][1]

- Synthetic Application (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Building Block Application: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

(Note: Specific literature precedents for this exact CAS are proprietary to specific patent filings; protocols above are derived from standard operating procedures for primary ether-amine salts in medicinal chemistry.)

Sources

Strategic Amine Protection for Ether-Linked Aliphatic Amines

Focus Molecule: 2-(Cyclopentyloxy)ethylamine

Introduction & Strategic Context

2-(Cyclopentyloxy)ethylamine (CAS: 5763-55-3) serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs, kinase inhibitors, and GPCR ligands. Its structure comprises a primary aliphatic amine tethered to a cyclopentyl ether.

While the primary amine is the intended reactive site for amide coupling or reductive amination, its nucleophilicity often necessitates protection during multi-step synthesis. The strategic challenge lies in the ether linkage . While aliphatic ethers are generally robust, the secondary carbon of the cyclopentyl ring introduces a latent risk of acid-catalyzed cleavage (via

This guide provides three field-validated protocols for protecting this specific scaffold, prioritizing yield, purity, and the integrity of the ether linkage.

Decision Matrix: Selecting the Right Group

Before beginning synthesis, select the protection strategy based on your downstream chemical requirements.

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |

| Primary Utility | Solution-phase synthesis; general intermediate storage. | Solid-phase synthesis (SPPS); base-labile strategy.[1] | Orthogonal protection; stable to both mild acid and base. |

| Install Conditions | Basic/Neutral (Boc₂O, NaOH/TEA) | Mild Basic (Fmoc-OSu, NaHCO₃) | Schotten-Baumann (Cbz-Cl, Na₂CO₃) |

| Cleavage Conditions | Acidic: TFA/DCM or HCl/Dioxane | Basic: 20% Piperidine in DMF | Reductive: H₂/Pd-C or HBr/AcOH |

| Ether Stability | High (Standard TFA conditions are safe) | Excellent (Ether is inert to base) | High (Cyclopentyl ether survives hydrogenolysis) |

| Atom Economy | Good | Poor (Large protecting group) | Moderate |

Strategic Workflow Diagram

The following logic tree illustrates the decision process and experimental flow for handling 2-(Cyclopentyloxy)ethylamine.

Figure 1: Strategic decision tree for protecting group selection based on downstream synthetic requirements.

Protocol 1: Boc-Protection (The "Workhorse" Method)

This protocol uses a biphasic system to ensure complete consumption of the amine while simplifying workup.

Reagents:

-

2-(Cyclopentyloxy)ethylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) or 1M NaOH -

Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(Cyclopentyloxy)ethylamine (10 mmol) in DCM (30 mL).

-

Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv to free the amine.

-

-

Cooling: Cool the solution to 0°C in an ice bath. While the reaction is not violently exothermic, cooling minimizes potential side reactions.

-

Addition: Add

followed by the dropwise addition of -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Self-Validation (TLC): Spot reaction mixture vs. starting amine. Stain with Ninhydrin .

-

Pass Criteria: Starting material spot (usually baseline or low Rf) should disappear. Product will be UV inactive (mostly) but will char with

stain or show faint activity if concentrated.

-

-

Workup: Wash the organic layer with 1M citric acid (removes unreacted amine/base), then saturated

, then brine. -

Isolation: Dry over

, filter, and concentrate in vacuo.-

Result: Colorless to pale yellow oil. Usually requires no chromatography.

-

Validation Data (Expected):

-

1H NMR (

): Look for the diagnostic tert-butyl singlet (~9H) at 1.44 ppm . The methylene protons adjacent to nitrogen will shift slightly upfield and show coupling to the carbamate NH (broad singlet/triplet ~5.0 ppm).

Protocol 2: Fmoc-Protection (For Solid Phase Applications)

Using Fmoc-Chloride (Fmoc-Cl) often leads to dipeptide impurities. This protocol uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for cleaner conversion.[2]

Reagents:

-

2-(Cyclopentyloxy)ethylamine (1.0 equiv)

-

Fmoc-OSu (1.05 equiv)

- (2.0 equiv)

-

Solvent: Water/Acetonitrile (1:1) or Water/Acetone (1:1)

Step-by-Step Methodology:

-

Solubilization: Dissolve

in water, then add the amine. Add Acetonitrile (MeCN) to create a homogeneous or fine suspension. -

Addition: Add Fmoc-OSu slowly as a solid or solution in MeCN at RT.

-

Rationale: The pH must remain >8 for the amine to react, but <10 to prevent premature Fmoc cleavage.

maintains this ideal buffer zone.

-

-

Reaction: Stir vigorously for 3–6 hours.

-

Workup:

-

Evaporate the volatile organic solvent (MeCN/Acetone) under reduced pressure.

-

The Fmoc-protected amine often precipitates. If solid, filter and wash with water and hexanes.

-

If oily, extract with Ethyl Acetate (EtOAc). Wash with 1M HCl (to remove unreacted amine) and water.

-

-

Purification: Recrystallization from Ethanol/Hexane is common if solid. If oil, flash chromatography (Hexane/EtOAc) may be required to remove Fmoc-byproducts.

Validation Data (Expected):

-

1H NMR: Diagnostic aromatic multiplets (8H) between 7.2–7.8 ppm (fluorenyl group).

-

UV Vis: Strong absorbance at 265 nm and 301 nm.

Deprotection & Stability (The "Self-Validating" System)

The integrity of the ether bond is the primary concern during deprotection.

A. Boc Deprotection (Acidic)[3][4][5][6][7]

-

Standard: TFA/DCM (1:2 ratio) for 30–60 minutes at RT.

-

Ether Risk: Low. The primary ethyl spacer prevents direct resonance stabilization of a carbocation that would lead to ether cleavage.

-

Validation:

-

Evaporate TFA completely (azeotrope with toluene).

-

NMR Check: Disappearance of 1.44 ppm singlet. Retention of cyclopentyl methine proton (~3.9 ppm). If the ether cleaved, you would see loss of the cyclopentyl signals or appearance of cyclopentanol/cyclopentene peaks.

-

B. Fmoc Deprotection (Basic)

-

Standard: 20% Piperidine in DMF (20 mins).

-

Ether Risk: Negligible. Aliphatic ethers are stable to base.[8][9]

-

Validation:

-

Monitor via UV (disappearance of Fmoc-amine, appearance of dibenzofulvene-piperidine adduct).[1]

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9][10]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

PubChem Compound Summary. (2023). 2-(Cyclopentyloxy)ethylamine. National Center for Biotechnology Information. Link

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine Protection / Deprotection [fishersci.dk]

- 6. reddit.com [reddit.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

2-(Cyclopentyloxy)ethylamine hydrochloride in parallel synthesis

Application Note: High-Throughput Handling of 2-(Cyclopentyloxy)ethylamine Hydrochloride

Abstract & Strategic Value

This guide details the physicochemical handling and synthetic integration of 2-(Cyclopentyloxy)ethylamine hydrochloride (CAS: 1181457-94-2).[1][2] Unlike simple alkyl amines (e.g., 2-cyclopentylethylamine), this building block features an ether linkage .[1]

Why this matters: In medicinal chemistry, the ether oxygen acts as a hydrogen bond acceptor, often improving the aqueous solubility and metabolic stability of the final scaffold compared to purely lipophilic alkyl chains. However, the hydrochloride salt form requires specific neutralization protocols to prevent stoichiometry errors in automated parallel synthesis.

Physicochemical Profile

| Property | Data | Relevance to Protocol |

| Compound Name | 2-(Cyclopentyloxy)ethylamine HCl | Primary Reagent |

| Structure | Cyclopentyl-O-CH₂-CH₂-NH₂[1][2] · HCl | Ether-linked primary amine |

| CAS (Salt) | 1181457-94-2 | Procurement verification |

| CAS (Free Base) | 933732-12-8 | Reference for stoichiometry |

| MW (Salt) | ~165.66 g/mol | Calculation of equivalents |

| MW (Free Base) | 129.20 g/mol | Mass balance analysis |

| Acidity (pKa) | ~9.5–10.5 (Amine conjugate acid) | Requires base for activation |

| Hygroscopicity | High | Store under inert gas; weigh quickly |

Protocol A: Amide Library Generation (The "Scavenge" Workflow)

Context: The most common failure mode in parallel amide coupling using amine salts is incomplete neutralization, leading to stalled reactivity. This protocol uses an in situ neutralization strategy followed by a "negative purification" (scavenging) step.[1]

Mechanism:

-

Neutralization: The HCl salt is deprotonated by a tertiary base (DIPEA).[1]

-

Activation: The carboxylic acid reacts with HATU to form an active ester.[1]

-

Coupling: The free amine attacks the active ester.[1]

-

Purification: Unreacted amine is removed via solid-supported cation exchange (SCX).[1][2]

Step-by-Step Protocol

-

Stock Preparation:

-

Reaction Assembly:

-

To reaction wells containing Carboxylic Acid (1.0 equiv, 0.1 mmol), add:

-

0.5 mL of Amine/DIPEA stock (1.0 equiv amine).[1]

-

0.5 mL of HATU solution (1.1 equiv) in DMF.

-

-